![molecular formula C13H9ClN2O3S B2531585 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 477851-86-8](/img/structure/B2531585.png)
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds. For instance, the reaction of 4-chloronitrobenzene with elemental sulfur in liquid ammonia yields a variety of compounds, including 4-nitrobenzenethiol and 4-nitroaniline, which are structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-chloronitrobenzene with sulfur and ammonia to produce intermediates that can further react to form various derivatives . Another related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a carbonate in DMF medium at room temperature . These methods suggest that the synthesis of "this compound" could potentially involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers, hyperpolarizability, and infrared intensities of these compounds have been computed and analyzed using HF and DFT methods . These analyses provide a foundation for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as the formation of sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride . These reactions are characterized by spectroscopic methods and tested for biological activities, indicating that "this compound" may also participate in similar reactions and have potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the crystal structures of isomers of 3-nitrobenzotrifluoride show different packing and intermolecular interactions, which affect their physical properties . The analysis of hyper-conjugative interactions and charge delocalization using NBO analysis provides insights into the stability of these molecules . These studies suggest that "this compound" would have specific physical and chemical properties based on its molecular structure and intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antineoplastic Agents
Compounds structurally related to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime have been synthesized and evaluated for their antineoplastic activity. 1,2-bis(arylsulfonyl)-1-methylhydrazines, with structural similarities, showed significant activity against leukemia, suggesting potential for cancer treatment (Shyam et al., 1986).
Antioxidant Effects and MRI Applications
Nitroxide radicals structurally related to this compound have been used as contrast agents in magnetic resonance imaging (MRI). Their antioxidant effects and the ability to participate in cellular redox reactions make them useful for assessing the intracellular redox status in tumors, indicating potential applications in cancer diagnostics and treatment monitoring (Hyodo et al., 2006).
Chemopreventive Properties
Nitroaromatic compounds, which are structurally related to this compound, have been isolated and evaluated for their potential as cancer chemopreventive agents. These compounds were found to induce increased activity of the detoxifying enzyme glutathione S-transferase in liver and small intestinal mucosa, suggesting their role in inhibiting tumor formation (Zheng et al., 1992).
Eigenschaften
IUPAC Name |
(NE)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDDHPZZRKOTJH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

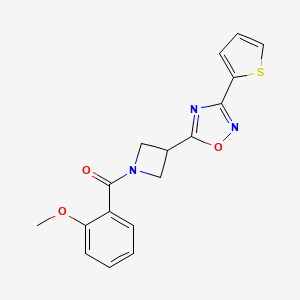
![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
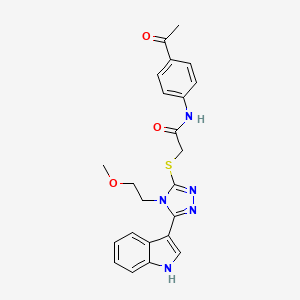
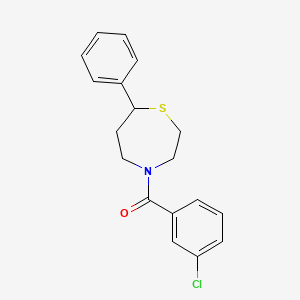

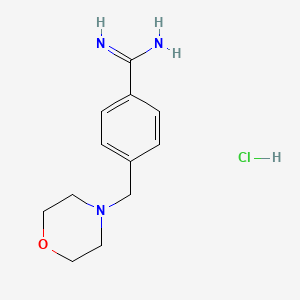
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
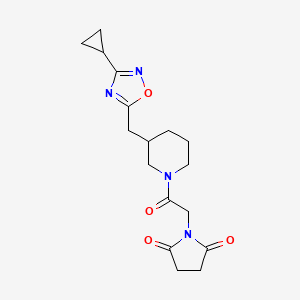
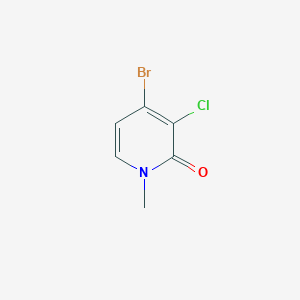

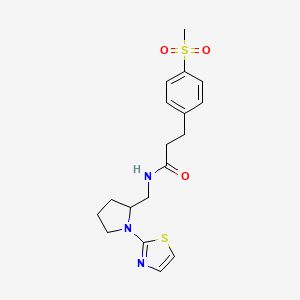
![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)